5-amino-N-cyclobutyl-2-methylbenzamide
Description
Molecular Classification and Nomenclature
5-Amino-N-cyclobutyl-2-methylbenzamide belongs to the class of substituted benzamides, which are aromatic carboxamide derivatives containing a benzene ring directly attached to an amide functional group. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the numbering system begins from the carbon bearing the amide group and proceeds around the benzene ring to identify substituent positions. The compound features three distinct substituents: an amino group at the 5-position, a methyl group at the 2-position of the benzene ring, and a cyclobutyl group attached to the amide nitrogen.
The molecular classification places this compound within the broader category of aminobenzamides, which are characterized by the presence of both amide and amino functional groups on the same aromatic system. This dual functionality creates unique chemical properties that distinguish aminobenzamides from simpler benzamide derivatives. The presence of the cyclobutyl group attached to the amide nitrogen further classifies this compound as an N-substituted benzamide, a subgroup known for enhanced pharmacological properties compared to unsubstituted analogs. The systematic name reflects the precise positioning of each functional group, ensuring unambiguous identification within chemical databases and literature.
The nomenclature system also accounts for the stereochemical considerations inherent in the cyclobutyl substituent, though the compound itself does not possess chiral centers. The cyclobutyl group represents a four-membered saturated ring system that introduces conformational constraints and specific steric interactions within the molecular structure. This classification system enables researchers to predict certain properties and behaviors based on structural similarities with related compounds in the same chemical family.
Historical Context in Benzamide Chemistry
The development of benzamide chemistry traces back to fundamental studies of aromatic carboxamides, with the parent compound benzamide serving as a foundational structure for numerous pharmaceutical and research applications. Historical investigation of benzamide derivatives gained momentum during the mid-twentieth century when researchers began systematically exploring the effects of various substituents on biological activity and chemical properties. The introduction of amino substituents on benzamide scaffolds emerged as a particularly important modification, leading to the discovery of compounds with enhanced biological activities and improved pharmacological profiles.
The evolution of aminobenzamide research has been marked by several key developments, including the recognition of 2-aminobenzamide and 3-aminobenzamide as important research tools and potential therapeutic agents. These early studies established the importance of amino group positioning on the benzene ring, demonstrating that different substitution patterns could dramatically alter biological activity and chemical reactivity. The historical progression of this field has been characterized by increasingly sophisticated synthetic approaches and more detailed structure-activity relationship studies.
The incorporation of cycloalkyl substituents on the amide nitrogen represents a more recent development in benzamide chemistry, driven by the desire to create compounds with improved metabolic stability and enhanced target selectivity. The cyclobutyl group, in particular, has gained attention as a bioisostere for other alkyl substituents, offering unique conformational properties that can influence molecular interactions with biological targets. This historical context demonstrates the systematic evolution of benzamide chemistry from simple structural modifications to complex, rationally designed compounds.
Chemical Formula and Structural Characteristics
The molecular formula of this compound is C₁₂H₁₆N₂O, reflecting a composition that includes twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This formula indicates a molecular weight of approximately 204.27 grams per mole, positioning the compound within the range typical for small organic molecules used in research applications. The structural architecture encompasses both aromatic and aliphatic components, creating a molecular framework that combines the stability of the benzene ring with the dynamic properties of the cyclobutyl and methyl substituents.
The structural characteristics of this compound can be analyzed through several key features. The benzene ring serves as the central aromatic scaffold, providing a planar, electron-rich system that can participate in various intermolecular interactions. The amide functional group introduces both hydrogen bond donor and acceptor capabilities through the carbonyl oxygen and the nitrogen atom, respectively. The amino group at the 5-position contributes additional hydrogen bonding potential and represents a site for potential chemical modifications or biological interactions.
| Structural Component | Position | Chemical Properties | Molecular Contribution |
|---|---|---|---|
| Benzene Ring | Core Structure | Aromatic, Planar | Stability, π-interactions |
| Amide Group | C1 Position | Polar, Planar | Hydrogen bonding |
| Amino Group | C5 Position | Basic, Nucleophilic | Reactivity, Hydrogen bonding |
| Methyl Group | C2 Position | Hydrophobic, Electron-donating | Steric effects, Lipophilicity |
| Cyclobutyl Group | Amide Nitrogen | Constrained, Hydrophobic | Conformational restriction |
The spatial arrangement of these functional groups creates a three-dimensional structure with specific conformational preferences and steric interactions. The cyclobutyl ring introduces conformational constraints that can influence the overall molecular shape and potentially affect interactions with biological targets or other molecules. The methyl group at the 2-position provides steric hindrance that may influence the rotational freedom of the amide bond and affect the compound's overall conformational landscape.
Position in the Chemical Taxonomy of Aminobenzamides
Within the chemical taxonomy of aminobenzamides, this compound occupies a specific position defined by its unique substitution pattern and functional group arrangement. Aminobenzamides are broadly classified based on the position of the amino group relative to the amide functionality, with 2-aminobenzamides, 3-aminobenzamides, and 5-aminobenzamides representing the major subclasses. The 5-amino substitution pattern places this compound in a category that exhibits distinct electronic and steric properties compared to other positional isomers.
The taxonomic classification further considers the nature of substituents on both the benzene ring and the amide nitrogen. The presence of the methyl group at the 2-position creates an ortho-relationship with the amide functionality, introducing specific steric and electronic effects that distinguish this compound from other 5-aminobenzamide derivatives. The cyclobutyl substitution on the amide nitrogen places the compound within the N-cycloalkyl-substituted aminobenzamide subclass, a group characterized by enhanced conformational rigidity and potentially improved biological properties.
This taxonomic position is significant because it helps predict certain chemical and biological properties based on structure-activity relationships established for related compounds. The specific combination of substituents in this compound creates a unique chemical entity that may exhibit properties intermediate between or distinct from those of simpler aminobenzamide derivatives. The taxonomic classification also facilitates database searches and literature reviews by providing a systematic framework for organizing and retrieving information about structurally related compounds.
Significance in Academic Research
The academic research significance of this compound stems from its potential as a research tool for investigating structure-activity relationships within the aminobenzamide chemical space. Compounds of this structural class have demonstrated utility in various research applications, including enzyme inhibition studies, receptor binding assays, and as synthetic intermediates for more complex molecular architectures. The unique combination of functional groups in this compound makes it particularly valuable for understanding how different substituents influence molecular properties and biological activities.
Research applications of aminobenzamide derivatives have encompassed diverse areas including medicinal chemistry, biochemistry, and materials science. The presence of multiple functional groups capable of hydrogen bonding and other intermolecular interactions makes such compounds valuable for studying molecular recognition processes and protein-ligand interactions. The cyclobutyl substituent adds an additional dimension to these studies by introducing conformational constraints that can provide insights into the role of molecular rigidity in biological activity.
The compound's significance extends to synthetic chemistry research, where it may serve as a building block for more complex molecules or as a model compound for developing new synthetic methodologies. The presence of both electron-donating and electron-withdrawing groups on the benzene ring creates opportunities for studying electronic effects on chemical reactivity and selectivity. Academic interest in this compound is also driven by its potential role in advancing understanding of aminobenzamide chemistry and its applications in drug discovery and development programs.
Current research trends in aminobenzamide chemistry emphasize the importance of systematic structural modifications in optimizing molecular properties for specific applications. The structural features of this compound align with these research priorities, making it a compound of interest for investigators seeking to understand the fundamental principles governing molecular design and optimization within this chemical class. The academic significance of this compound is further enhanced by its potential role in advancing synthetic methodologies and analytical techniques applicable to complex organic molecules.
Properties
IUPAC Name |
5-amino-N-cyclobutyl-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-5-6-9(13)7-11(8)12(15)14-10-3-2-4-10/h5-7,10H,2-4,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRJIKGQDHGXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most established synthetic approach to 5-amino-N-cyclobutyl-2-methylbenzamide involves three key steps: nitration, reduction, and amidation.
| Step | Reaction Description | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| Nitration | Introduction of a nitro group at the 5-position of 2-methylbenzoic acid | Nitrating agents (e.g., HNO3/H2SO4 mixture) | 5-nitro-2-methylbenzoic acid |
| Reduction | Conversion of the nitro group to an amino group | Iron powder in hydrochloric acid | 5-amino-2-methylbenzoic acid |
| Amidation | Formation of amide bond by reaction of 5-amino-2-methylbenzoic acid with cyclobutylamine | Coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) | This compound |
- Nitration: The starting material, 2-methylbenzoic acid, undergoes electrophilic aromatic substitution with nitrating agents to selectively introduce a nitro group at the 5-position relative to the methyl substituent.
- Reduction: The nitro group is chemically reduced to an amino group using iron powder in acidic medium, a classical and cost-effective reduction method.
- Amidation: The amino-substituted benzoic acid is then coupled with cyclobutylamine in the presence of a carbodiimide coupling agent (DCC), facilitating amide bond formation under mild conditions.
This sequence is widely accepted due to its efficiency and the availability of starting materials and reagents.
Industrial Production Methods
Industrial synthesis parallels the laboratory-scale method but incorporates process optimizations to maximize yield, purity, and cost-effectiveness. Key industrial considerations include:
- Reaction Scale-up: Larger batch sizes require precise temperature control, often with automated monitoring to maintain optimal nitration and reduction conditions.
- Solvent Selection: Solvent systems are chosen to enhance solubility and reaction rates while facilitating downstream purification.
- Purification Techniques: Recrystallization and chromatographic methods are employed to isolate the final product with high purity.
- Environmental and Safety Controls: Waste minimization and handling of hazardous reagents (e.g., nitrating acids, iron powder) are critical for sustainable production.
Industrial processes may also explore catalytic hydrogenation for the reduction step as an alternative to iron powder reduction, improving reaction time and environmental impact.
Reaction Analysis and Mechanistic Insights
- Nitration: Electrophilic aromatic substitution targets the 5-position due to directing effects of the methyl group, which is ortho/para-directing and activates the ring.
- Reduction: Iron powder in acidic medium reduces the nitro group via transfer of electrons and protons, proceeding through nitroso and hydroxylamine intermediates to yield the amino group.
- Amidation: The carbodiimide-mediated coupling activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with cyclobutylamine to form the amide bond, releasing dicyclohexylurea as a byproduct.
Summary Table of Preparation Methods
| Preparation Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| Nitration | 2-methylbenzoic acid | HNO3/H2SO4 nitrating mixture | 5-nitro-2-methylbenzoic acid | Selective nitration at 5-position |
| Reduction | 5-nitro-2-methylbenzoic acid | Fe powder, HCl | 5-amino-2-methylbenzoic acid | Classical reduction method |
| Amidation | 5-amino-2-methylbenzoic acid + cyclobutylamine | N,N’-dicyclohexylcarbodiimide (DCC) | This compound | Efficient amide bond formation |
Additional Notes on Preparation
- Alternative reducing agents such as catalytic hydrogenation (Pd/C, H2) or chemical reductants (e.g., SnCl2, Na2S2O4) may be employed depending on scale and environmental considerations.
- Amidation can also be performed using other coupling agents like EDCI or via acid chloride intermediates, though carbodiimide coupling is preferred for mildness and selectivity.
- Reaction monitoring by chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, IR) is essential to ensure completion and purity at each step.
Research Findings and Optimization
- Studies have demonstrated that controlling the nitration temperature and acid concentration improves regioselectivity and yield of 5-nitro-2-methylbenzoic acid.
- Reduction efficiency is enhanced by optimizing iron powder particle size and acid concentration, minimizing side reactions.
- Amidation yield is influenced by molar ratios of reagents and reaction time; excess cyclobutylamine and controlled addition of DCC reduce side-product formation.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-cyclobutyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
Pharmacological Applications
Analgesic Properties
One of the most significant applications of 5-amino-N-cyclobutyl-2-methylbenzamide is its analgesic activity. Research indicates that compounds within the class of N-(2-aminocycloaliphatic)benzamides, to which this compound belongs, exhibit potent pain-relieving effects. These compounds have been shown to alleviate various types of pain, including traumatic, cancer-related, and post-surgical pain, often with a lower risk of physical dependence compared to traditional opioids like morphine and methadone .
Antitussive Effects
In addition to analgesic properties, there is evidence suggesting that this compound may also possess antitussive effects. This makes it a candidate for developing treatments aimed at relieving coughs while minimizing the risk of addiction associated with conventional antitussive medications .
Biological Activities
Broad Spectrum of Biological Effects
Research has indicated that derivatives of benzamide compounds can exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, and cytotoxic effects. The structural characteristics of this compound may facilitate interactions with various biological receptors, enhancing its potential as a therapeutic agent .
Inhibition of Kinase Activity
Recent studies have explored the optimization of kinase inhibitors derived from similar chemical scaffolds. The ability to modify such compounds through synthetic methodologies allows for the development of targeted therapies in cancer treatment by inhibiting specific pathways involved in tumor growth and proliferation .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through various chemical reactions that allow for late-stage functionalization. Techniques such as copper-catalyzed azide–alkyne cycloaddition (CuAAC) have been employed to create libraries of related compounds efficiently. This method enables rapid screening and optimization for biological assays, significantly reducing the time required for drug development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-amino-N-cyclobutyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the cyclobutyl moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the target involved.
Comparison with Similar Compounds
Substituent Variations on the Amide Group
Key Observations :
Substituent Variations on the Benzene Ring
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 5-amino group in the target compound (electron-donating) contrasts with the 5-nitro group in (electron-withdrawing), affecting electronic distribution and reactivity .
- Structural Rigidity : The dibenzocycloheptenyl derivative () exhibits a highly ordered crystal lattice (cell volume = 4486.4 ų), suggesting strong intermolecular interactions due to its planar structure .
Physicochemical and Crystallographic Data
Key Observations :
- The target compound’s cyclobutyl group may adopt a puckered conformation, unlike the planar dibenzocycloheptenyl derivative, influencing packing efficiency in solid states.
Biological Activity
5-amino-N-cyclobutyl-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research sources.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Nitration : Starting with 2-methylbenzoic acid, nitration produces 5-nitro-2-methylbenzoic acid.
- Reduction : The nitro group is reduced to an amino group using agents like iron powder in hydrochloric acid, yielding 5-amino-2-methylbenzoic acid.
- Amidation : Finally, the reaction of 5-amino-2-methylbenzoic acid with cyclobutylamine in the presence of a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) forms the desired compound.
The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. The amino group and cyclobutyl moiety are crucial for binding, potentially inhibiting or modulating target activity. This interaction can lead to various biological effects depending on the specific context and target involved.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, which is crucial for drug development targeting metabolic pathways.
- Receptor Modulation : The compound has shown potential in modulating receptor activity, particularly in the context of neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for developing new antibacterial agents .
- CNS Disorders : Its modulation of glutamate receptors indicates potential applications in treating conditions like anxiety and depression .
Comparative Analysis of Biological Activity
To better understand the biological activity of this compound, a comparative table with related compounds is provided below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Cyclobutyl group enhances steric hindrance | Potential enzyme inhibitor; receptor modulator |
| 5-amino-2-methylbenzamide | Simpler structure without cyclobutyl | Moderate receptor activity |
| 5-amino-N-cyclopropyl-4-fluoro-2-methylbenzamide | Contains fluorine for enhanced lipophilicity | Increased potency against certain targets |
Q & A
Q. What are the key synthetic routes for 5-amino-N-cyclobutyl-2-methylbenzamide, and what intermediates are critical for its preparation?
The synthesis typically involves coupling a benzamide derivative with a cyclobutylamine group. A common approach includes:
- Step 1 : Nitration of 2-methylbenzoic acid to introduce an amino group at the 5-position.
- Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride) to form an acyl chloride.
- Step 3 : Reaction with cyclobutylamine under basic conditions (e.g., triethylamine in dry THF) to yield the final product. Key intermediates include 5-nitro-2-methylbenzoic acid (precursor for reduction to the amine) and the acyl chloride derivative. Purity of intermediates should be verified via HPLC or TLC .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?
- 1H/13C NMR : The cyclobutyl group exhibits distinct splitting patterns (e.g., multiplet peaks between δ 2.0–3.0 ppm for cyclobutyl protons). The aromatic region should show signals corresponding to the 2-methyl and 5-amino substituents.
- IR : Confirm the presence of amide C=O stretch (~1650–1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₂H₁₆N₂O) with a molecular ion peak at m/z 204.1263. Cross-validation with computational methods (e.g., DFT for NMR chemical shift prediction) enhances accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- First Aid : In case of skin contact, wash with soap and water for 15 minutes; for eye exposure, flush with saline solution.
- Storage : Keep in a tightly sealed container under inert gas (e.g., N₂) at –20°C to prevent degradation. Refer to GHS-compliant safety data sheets for hazard-specific guidelines .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion.
- Refinement : Employ SHELXL for least-squares refinement. Challenges include disorder in the cyclobutyl ring (common in strained cyclic systems) and anisotropic displacement parameters for the methyl group.
- Validation : Check R-factor convergence (target < 0.05) and verify hydrogen bonding networks (e.g., N–H⋯O interactions) using Mercury software .
Q. What strategies can elucidate the biological targets of this compound in drug discovery studies?
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities with kinases or GPCRs, leveraging the compound’s amide moiety for hydrogen bonding.
- In Vitro Assays : Conduct fluorescence polarization assays to test inhibition of protein-protein interactions (e.g., p53-MDM2).
- SAR Analysis : Modify the cyclobutyl or methyl groups to assess impact on potency. For example, replacing the cyclobutyl with a piperidine ring may enhance solubility but reduce target selectivity .
Q. How can reaction byproducts during synthesis be identified and minimized?
- Analytical Methods : Use LC-MS to detect impurities (e.g., unreacted acyl chloride or over-alkylated products).
- Optimization : Adjust stoichiometry (e.g., 1.2 equiv. of cyclobutylamine) and reaction time (monitor via TLC).
- Purification : Employ column chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to isolate the pure product. Report yields and purity metrics (≥95% by HPLC) .
Q. What advanced spectroscopic techniques are suitable for studying the compound’s dynamic behavior in solution?
- VT-NMR : Variable-temperature NMR (e.g., 298–343 K) to probe rotational barriers in the cyclobutyl group.
- DOSY : Diffusion-ordered spectroscopy to confirm molecular weight and aggregation state.
- NOESY : Detect spatial proximity between the methyl group and cyclobutyl protons, aiding conformational analysis .
Methodological Considerations
Q. How should researchers address discrepancies in biological activity data across different assays?
- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature).
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring consistency across replicates.
- Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., MTT for cytotoxicity) .
Q. What computational tools can predict the environmental impact or biodegradation of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
